molecular formula C8H6ClF6NO B1430174 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride CAS No. 1588441-12-6

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride

Cat. No.: B1430174
CAS No.: 1588441-12-6
M. Wt: 281.58 g/mol
InChI Key: OOYFYPCKMNFFTA-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride is a chemical compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of aniline derivatives using trifluoromethylating agents under specific conditions . The reaction conditions often include the use of solvents like hexafluoroisopropanol, which helps in establishing a hydrogen bonding network that enhances reactivity and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can facilitate the efficient production of 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives.

Scientific Research Applications

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity, metabolic stability, and potential biological activity. These properties make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-(trifluoromethoxy)-2-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO.ClH/c9-7(10,11)5-3-4(1-2-6(5)15)16-8(12,13)14;/h1-3H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYFYPCKMNFFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588441-12-6
Record name Benzenamine, 4-(trifluoromethoxy)-2-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588441-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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